molecular formula C12H10N2O3 B14022076 2-(Benzyloxy)pyrimidine-5-carboxylic acid

2-(Benzyloxy)pyrimidine-5-carboxylic acid

Cat. No.: B14022076
M. Wt: 230.22 g/mol
InChI Key: WVTYSXVMYZSJIQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a benzyloxy group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a palladium catalyst (PdCl2(PPh3)2) and an aqueous sodium carbonate solution at elevated temperatures (around 80°C) . This reaction forms the desired 2,5-disubstituted pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

    Reduction: Carboxylic acid reduction can produce alcohol derivatives.

    Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

2-(Benzyloxy)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of novel heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyrimidine-5-carboxylic esters: These compounds have similar structures but with ester groups instead of carboxylic acids.

    2-(Benzyloxy)pyrimidine-5-bromides: These derivatives contain a bromine atom at the 5-position instead of a carboxylic acid group.

Uniqueness

2-(Benzyloxy)pyrimidine-5-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-phenylmethoxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-11(16)10-6-13-12(14-7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)

InChI Key

WVTYSXVMYZSJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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